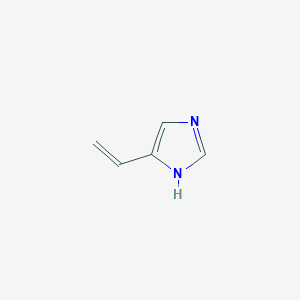

5-Vinyl-1H-imidazole

Descripción general

Descripción

5-Vinyl-1H-imidazole is a heterocyclic organic compound that features a vinyl group attached to the nitrogen atom of an imidazole ring. Imidazoles are a class of compounds known for their versatility and wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the vinyl group in this compound enhances its reactivity, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinyl-1H-imidazole typically involves the reaction of imidazole with acetylene or its derivatives under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the compound. Catalysts and solvents are carefully selected to enhance the efficiency and sustainability of the process .

Análisis De Reacciones Químicas

Types of Reactions: 5-Vinyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The imidazole ring can be reduced to form saturated imidazoline derivatives.

Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Saturated imidazoline derivatives.

Substitution: Substituted imidazoles with various functional groups.

Aplicaciones Científicas De Investigación

5-Vinyl-1H-imidazole is a chemical compound with a wide array of applications in scientific research, including use as a monomer in synthesizing molecularly imprinted polymers, as a building block in complex organic molecules, in the creation of enzyme inhibitors, as a ligand in coordination chemistry, and as an intermediate in creating pharmaceutical compounds.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its main applications are:

- Chemistry It is used as a monomer in synthesizing molecularly imprinted polymers and as a building block for preparing complex organic molecules.

- Biology It is employed in developing enzyme inhibitors and as a ligand in coordination chemistry. Imidazole also constitutes numerous enzymatic active sites in the form of the histidine amino acid residue and acts in catalytic processes, accelerating reactions .

- Medicine It serves as an intermediate in synthesizing pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties. Imidazole is present in several chemical structures of pharmaceutical interest because its chemical properties may favor molecular recognition by different targets . Examples of the presence of imidazole in bioactive substances include antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant compounds .

- Industry This compound is used in the production of specialty polymers, resins, and coatings.

Imidazole derivatives as corrosion inhibitors

Vinyl imidazole derivatives can act as corrosion inhibitors . Quantum chemical calculations have shown a correlation between the electronic and molecular structures of vinyl imidazole derivatives and their ability to inhibit the corrosion process . The inhibition efficiency of vinyl imidazole molecules increases with the increase in EHOMO (highest occupied molecular orbital energy) and decreases in the energy gap. The molecule with the highest HOMO energy and ΔN values and lowest energy gap is most capable of offering electrons and could have a better performance as a corrosion inhibitor .

Imidazole-based supramolecular complexes

Mecanismo De Acción

The mechanism of action of 5-Vinyl-1H-imidazole involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: By interacting with these targets, this compound can influence cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparación Con Compuestos Similares

1-Vinylimidazole: Similar in structure but with the vinyl group attached to a different position on the imidazole ring.

2-Vinylimidazole: Another isomer with the vinyl group attached to the second position of the imidazole ring.

4-Vinylimidazole: Features the vinyl group at the fourth position, differing in reactivity and applications.

Uniqueness of 5-Vinyl-1H-imidazole: The unique positioning of the vinyl group in this compound imparts distinct reactivity and properties, making it particularly useful in specific synthetic and industrial applications. Its ability to undergo a wide range of chemical reactions and its role as a versatile intermediate highlight its significance in various fields .

Propiedades

IUPAC Name |

5-ethenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-2-5-3-6-4-7-5/h2-4H,1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQZDNQHLGFBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-76-8 | |

| Details | Compound: 1H-Imidazole, 4-ethenyl-, homopolymer | |

| Record name | 1H-Imidazole, 4-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501027781 | |

| Record name | 4-Vinylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25189-76-8, 3718-04-5 | |

| Record name | NSC114471 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Vinylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.